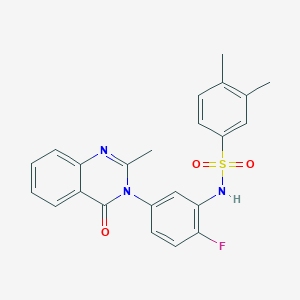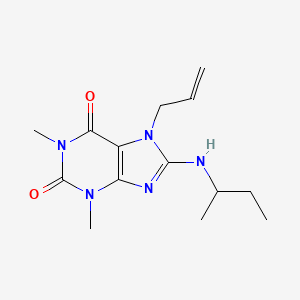
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide is a synthetic compound with a complex structure involving a quinazolinone moiety and a sulfonamide group. This molecule is noteworthy in the field of medicinal chemistry for its potential pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide involves a multi-step process. One typical synthetic route includes:
Formation of Quinazolinone: : Starting from anthranilic acid, the quinazolinone core is constructed through a series of reactions including acylation and cyclization.
Introduction of the Fluoro Group: : A selective fluorination step is employed using reagents like Selectfluor.
Attachment of the Sulfonamide Moiety: : The final coupling step involves the sulfonation of the benzene ring followed by condensation with the quinazolinone derivative under mild conditions to yield the target compound.
Industrial Production Methods: On an industrial scale, the synthesis might involve optimization of each step to improve yield and purity, including:
Use of catalysts to enhance reaction rates.
Implementation of continuous flow processes to manage large-scale production.
Purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazolinone moiety.
Reduction: : The nitro groups in derivatives of this compound can be reduced to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the sulfonamide or fluoro groups.
Oxidation: : Using oxidizing agents like KMnO4 or H2O2 under controlled conditions.
Reduction: : Employing reducing agents such as SnCl2 or catalytic hydrogenation.
Substitution: : Using halogenating reagents (for electrophilic substitution) or nucleophiles like amines and thiols.
Oxidized derivatives with altered pharmacological properties.
Reduced forms that can further undergo conjugation reactions.
Substituted analogs tailored for specific biological targets.
科学的研究の応用
Chemistry:
Utilized as a building block for synthesizing various bioactive molecules.
Studied for its reactivity and stability under different conditions.
Acts as a molecular probe to investigate enzyme mechanisms.
Explored for its potential inhibitory effects on certain biological pathways.
Investigated for its anti-cancer properties due to its ability to inhibit specific kinase pathways.
Evaluated for its antimicrobial activity against resistant bacterial strains.
Used in the development of specialty chemicals and intermediates.
作用機序
The compound exerts its effects primarily through inhibition of specific molecular targets such as tyrosine kinases. This inhibition disrupts signaling pathways involved in cell proliferation and survival. The presence of the quinazolinone moiety is crucial for binding to the active site of enzymes, while the sulfonamide group enhances the compound's solubility and bioavailability.
類似化合物との比較
Unique Features:
The fluoro substituent enhances the compound's metabolic stability and binding affinity.
The combination of quinazolinone and sulfonamide groups provides a unique pharmacophore not commonly found in other compounds.
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide: : Similar structure but with chlorine substituent.
N-(2-bromo-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide: : Bromine variant with potential differences in reactivity and bioactivity.
特性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-14-8-10-18(12-15(14)2)31(29,30)26-22-13-17(9-11-20(22)24)27-16(3)25-21-7-5-4-6-19(21)23(27)28/h4-13,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJIBEQUXVQELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2702856.png)
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2702859.png)
![2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide](/img/structure/B2702861.png)
![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2702862.png)
![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702864.png)
![3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B2702865.png)
![Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2702866.png)
![N-(2,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2702867.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2702869.png)

![(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2702873.png)
![5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2702874.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2702876.png)

